2-[4-(Propan-2-yl)phenyl]-2H-1,3,2-benzodioxaphosphole
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Overview
Description
2-[4-(Propan-2-yl)phenyl]-2H-1,3,2-benzodioxaphosphole is an organic compound that features a benzodioxaphosphole ring fused with a phenyl group substituted with a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Propan-2-yl)phenyl]-2H-1,3,2-benzodioxaphosphole typically involves the reaction of a suitable phenyl derivative with a benzodioxaphosphole precursor. Common synthetic routes include:
Friedel-Crafts Alkylation: This method involves the alkylation of a phenyl ring with a propan-2-yl group using a Lewis acid catalyst such as aluminum chloride.
Cyclization Reactions: The formation of the benzodioxaphosphole ring can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Propan-2-yl)phenyl]-2H-1,3,2-benzodioxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(Propan-2-yl)phenyl]-2H-1,3,2-benzodioxaphosphole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(Propan-2-yl)phenyl]-2H-1,3,2-benzodioxaphosphole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety, used in the synthesis of amphetamines.
Methylphenidate Analogues: Compounds structurally related to methylphenidate, used as stimulants and in the treatment of ADHD.
Uniqueness
2-[4-(Propan-2-yl)phenyl]-2H-1,3,2-benzodioxaphosphole is unique due to its benzodioxaphosphole ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
59348-41-3 |
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Molecular Formula |
C15H15O2P |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C15H15O2P/c1-11(2)12-7-9-13(10-8-12)18-16-14-5-3-4-6-15(14)17-18/h3-11H,1-2H3 |
InChI Key |
PZRGPCKZDIYNEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)P2OC3=CC=CC=C3O2 |
Origin of Product |
United States |
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